molecular formula C6H16Si2 B157552 1,1,3,3-Tetramethyl-1,3-disilacyclobutane CAS No. 1627-98-1

1,1,3,3-Tetramethyl-1,3-disilacyclobutane

Cat. No.: B157552
CAS No.: 1627-98-1
M. Wt: 144.36 g/mol
InChI Key: JKDNLUGVHCNUTB-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethyl-1,3-disilacyclobutane is an organosilicon compound with the molecular formula C6H16Si2. It is a cyclic compound featuring two silicon atoms and four carbon atoms, with each silicon atom bonded to two methyl groups. This compound is known for its unique structure and properties, making it of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetramethyl-1,3-disilacyclobutane can be synthesized through several methods. One common approach involves the reaction of dichlorodimethylsilane with a suitable base, such as sodium or potassium, in the presence of a solvent like tetrahydrofuran. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetramethyl-1,3-disilacyclobutane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form simpler silicon-containing compounds.

    Substitution: The methyl groups attached to the silicon atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used to substitute the methyl groups.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silicon-containing compounds.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1,1,3,3-Tetramethyl-1,3-disilacyclobutane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: Its derivatives are studied for potential biological activities and as building blocks for biologically active molecules.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.

    Industry: It is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 1,1,3,3-tetramethyl-1,3-disilacyclobutane involves its ability to undergo various chemical transformations. The silicon atoms in the compound can form strong bonds with other elements, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound acts as a versatile building block in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethyldisiloxane: Similar in structure but contains an oxygen atom between the silicon atoms.

    1,1,3,3-Tetramethyl-1,3-disilapropane: Similar but with a different carbon-silicon framework.

Uniqueness

1,1,3,3-Tetramethyl-1,3-disilacyclobutane is unique due to its cyclic structure, which imparts different chemical properties compared to its linear or branched counterparts. This cyclic nature influences its reactivity and makes it a valuable compound in various synthetic applications.

Properties

IUPAC Name

1,1,3,3-tetramethyl-1,3-disiletane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16Si2/c1-7(2)5-8(3,4)6-7/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDNLUGVHCNUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(C[Si](C1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30029-85-7
Record name 1,3-Disilacyclobutane, 1,1,3,3-tetramethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30029-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90167439
Record name 1,3-Disilacyclobutane, 1,1,3,3-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1627-98-1
Record name 1,3-Disilacyclobutane, 1,1,3,3-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001627981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Disilacyclobutane, 1,1,3,3-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,1,3,3-Tetramethyl-1,3-disilacyclobutane
Customer
Q & A

Q1: What is the molecular formula and weight of 1,1,3,3-Tetramethyl-1,3-disilacyclobutane?

A1: The molecular formula of this compound is C8H20Si2, and its molecular weight is 172.41 g/mol.

Q2: What spectroscopic data is available for characterizing TMDSCB?

A2: Several spectroscopic techniques have been employed to characterize TMDSCB, including: * Nuclear Magnetic Resonance (NMR): 1H and 13C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. [] * Infrared (IR) Spectroscopy: IR spectroscopy reveals characteristic vibrational frequencies of bonds within the molecule, offering insights into its structure. [, ] * Mass Spectrometry (MS): MS analyzes the mass-to-charge ratio of ions, enabling the determination of the molecular weight and fragmentation patterns of the compound. [, ] * Gas-Phase Electron Diffraction: This technique provides structural information by analyzing the diffraction pattern of electrons scattered by molecules in the gas phase. [, ]

Q3: Is TMDSCB stable under ambient conditions?

A3: TMDSCB is relatively stable under ambient conditions but is susceptible to ring-opening reactions in the presence of various reagents. []

Q4: How does TMDSCB behave at elevated temperatures?

A4: TMDSCB undergoes thermal decomposition at elevated temperatures. Studies have shown that it decomposes primarily into ethylene and this compound via a first-order homogeneous reaction. [, ]

Q5: How does TMDSCB react with halogens and hydrogen halides?

A5: TMDSCB readily undergoes ring-opening reactions with halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., hydrogen chloride, hydrogen bromide) to yield linear organosilicon compounds. []

Q6: What is the significance of TMDSCB in organometallic chemistry?

A6: TMDSCB serves as a valuable precursor for synthesizing organometallic compounds. For instance, it reacts with zirconium tetrachloride or hafnium tetrachloride to form organozirconium and -hafnium compounds containing silaneopentyl-type groups. []

Q7: Can TMDSCB be used in polymerization reactions?

A8: Yes, TMDSCB can be polymerized using various catalysts, including platinum compounds, to produce polydimethylsilmethylene, a silicon-carbide based polymer with potential applications as a high-temperature material. [, , , ]

Q8: What role does TMDSCB play in olefin metathesis?

A9: TMDSCB acts as a cocatalyst in olefin metathesis reactions when combined with tungsten hexachloride (WCl6). This catalytic system has proven effective for the metathesis of various functionalized olefins. [, , , ]

Q9: How does TMDSCB contribute to hot-wire chemical vapor deposition (HWCVD)?

A10: TMDSCB serves as a precursor in HWCVD processes. Its decomposition on a heated tungsten filament produces reactive species like methyl radicals, which contribute to the deposition of thin films, such as tungsten carbide. [, , ]

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